4-Amino-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a carboxylic acid group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Nitration: The biphenyl compound is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino biphenyl compound is then sulfonated using a sulfonating agent like chlorosulfonic acid to introduce the methylsulfonyl group.
Carboxylation: Finally, the compound is carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
In industrial settings, the production of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino and methylsulfonyl groups can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4’-(methylsulfonyl)biphenyl
- 4-Amino-4’-(methylsulfonyl)benzoic acid
- 4-Amino-4’-(methylsulfonyl)phenylacetic acid
Uniqueness
4-Amino-4’-(methylsulfonyl)[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the biphenyl structure, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13NO4S |
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Molecular Weight |
291.32 g/mol |
IUPAC Name |
2-amino-5-(4-methylsulfonylphenyl)benzoic acid |
InChI |
InChI=1S/C14H13NO4S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) |
InChI Key |
NZOZMLWUHHSOGG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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